Methyllycaconitine
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Overview
Description
Methyllycaconitine is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is known for its toxicity to animals, with acute toxicity varying among species . This compound was identified as one of the principal toxins in larkspurs responsible for livestock poisoning in the mountain rangelands of North America . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis and has shown insecticidal properties . Additionally, it has become an important molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .
Preparation Methods
Methyllycaconitine was first isolated from Delphinium brownii . The name “methyl-lycaconitine” was assigned by John Goodson, who isolated the alkaloid in purer form from seeds of Delphinium elatum in 1943 . A more modern isolation procedure involves using seeds of the “garden larkspur,” Consolida ambigua (also referred to as Delphinium ajacis), as the plant source . The compound is soluble in chloroform but does not dissolve well in water . The free base of this compound has not been obtained in crystalline form, and in its amorphous form, it melts ultimately at 128°C . The hydriodide salt has a melting point of 201°C, and the perchlorate salt melts at 195°C .
Chemical Reactions Analysis
Methyllycaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution. It competitively inhibits the binding of [125I]-α-bungarotoxin to rat brain membranes and significantly decreases channel openings . The compound exerts specific, concentration-dependent, reversible, and voltage-independent blockade of nicotinic currents in rat . Common reagents and conditions used in these reactions include chloroform, methanol, and acetone . Major products formed from these reactions include various salts of this compound, such as the hydriodide and perchlorate salts .
Scientific Research Applications
Methyllycaconitine has been explored for its potential therapeutic applications, including the treatment of spastic paralysis . It has also shown insecticidal properties . In scientific research, this compound is used as a molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor . It is a potent and specific α7nAChR ligand that binds to neuronal α-bungarotoxin sites . Because of its specific, concentration-dependent, reversible, and voltage-independent antagonism, it can inhibit acetylcholine- and anatoxin-induced responses . This compound has also been studied for its potential to alleviate amyloid-β peptide-induced effects, making it relevant in research related to neurodegenerative diseases .
Mechanism of Action
Methyllycaconitine exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . It acts as an antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR), inhibiting the binding of acetylcholine and other ligands to these receptors . This interaction leads to the blockade of nicotinic currents, which can influence neuronal excitability and cell signaling mechanisms . The compound’s specific, concentration-dependent, reversible, and voltage-independent antagonism makes it a valuable tool for studying the pharmacology of nAChRs .
Comparison with Similar Compounds
Methyllycaconitine is unique among diterpenoid alkaloids due to its specific antagonism of the α7 neuronal nicotinic acetylcholine receptor . Similar compounds include other diterpenoid alkaloids found in Delphinium species, such as deltaline, this compound, and lycoctonine . These compounds share similar structural features and biological activities but differ in their specific interactions with molecular targets and their pharmacological properties . This compound’s unique ability to act as a specific α7nAChR antagonist sets it apart from other diterpenoid alkaloids .
Properties
Molecular Formula |
C37H50N2O10 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-VTLKBQQISA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Synonyms |
methyllycaconitine methyllycaconitine hydrochloride methyllycaconitine hydroiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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